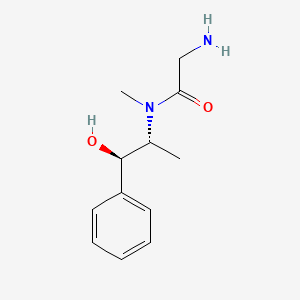

(R,R)-(+)-伪麻黄碱甘胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of (R,R)-(+)-Pseudoephedrine glycinamide can be approached through multiple methodologies. A notable method involves the diastereoselective alkylation of the imine derived from Myers (+)-pseudoephedrine glycinamide, allowing for the synthesis of (R)-α-amino acids under mild conditions (Guillena & Nájera, 2001). Another approach includes a one-step synthesis from Gly-OMe and pseudoephedrine, showcasing its versatility as a precursor (Myers, Yoon, & Gleason, 1995).

科学研究应用

α-氨基酸的不对称合成:(R,R)-(+)-伪麻黄碱甘胺用于相转移条件下烷基卤化物的对映选择性烷基化,从而合成(R)-α-氨基酸。该过程允许对烷基化产物进行高效和温和的水解(Guillena & Nájera, 2001)。

特定α-氨基酸的合成:应用包括通过(R,R)-(+)-伪麻黄碱进行烷基化反应合成l-丙烯基甘氨酸和N-Boc-l-丙烯基甘氨酸(Myers & Gleason, 2003)。

伪麻黄碱甘胺的一步合成:伪麻黄碱甘胺的两个对映体均可通过标准的两步偶联过程或更经济的一步反应合成,展示了其作为α-氨基酸合成前体的多功能性(Myers, Yoon, & Gleason, 1995)。

天然抗增殖剂的合成:该化合物已用于合成天然抗增殖剂喹诺卡星的对映选择性合成。这涉及从(R,R)-伪麻黄碱甘胺衍生的光学活性α-氨基醛中间体的缩合(Kwon & Myers, 2005)。

合成d-和l-α-氨基酸的方法论:它是合成d-和l-α-氨基酸、N-保护的α-氨基酸和N-甲基-α-氨基酸的实用方法论的关键组成部分,展示了其在有机合成中的广泛实用性(Myers, Gleason, Yoon, & Kung, 1997)。

作用机制

Target of Action

Similar compounds are known to target g-protein coupled receptors (gpcrs), which play a crucial role in many vital physiological functions .

Mode of Action

It’s known that gpcrs, potential targets of similar compounds, transduce extracellular stimuli into intracellular signals .

Biochemical Pathways

Gpcrs, which could be potential targets, are involved in various essential physiological functions and are targets for numerous novel drugs .

Result of Action

Gpcrs, potential targets of similar compounds, play a significant role in transducing extracellular stimuli into intracellular signals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (R,R)-(+)-Pseudoephedrine Glycinamide. It’s known that both genetic and environmental effects have significant roles in the etiology of personality development across adolescence .

属性

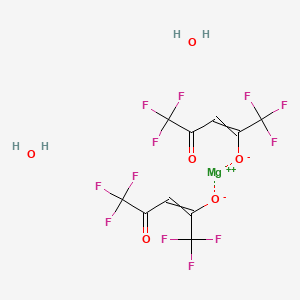

IUPAC Name |

2-amino-N-[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-9(14(2)11(15)8-13)12(16)10-6-4-3-5-7-10/h3-7,9,12,16H,8,13H2,1-2H3/t9-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASDPMXCBLHKCI-SKDRFNHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=CC=C1)O)N(C)C(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How is (R,R)-(+)-Pseudoephedrine glycinamide used in the synthesis of complex molecules like (-)-quinocarcin?

A1: (R,R)-(+)-Pseudoephedrine glycinamide serves as a crucial starting material for synthesizing optically active α-amino aldehydes, key intermediates in the production of (-)-quinocarcin. [, ] Specifically, it's used to create both N-protected α-amino aldehyde 1 and C-protected α-amino aldehyde derivative 2. [] This directed condensation of these aldehydes allows for the enantioselective synthesis of (-)-quinocarcin, a natural antiproliferative agent. [, ]

Q2: Can you elaborate on the role of (R,R)-(+)-Pseudoephedrine glycinamide in achieving enantioselectivity during these reactions?

A2: (R,R)-(+)-Pseudoephedrine glycinamide functions as a chiral auxiliary, meaning it's a chiral molecule temporarily incorporated into the synthesis to direct the stereochemical outcome. [] Its presence in 1 and 2 leads to diastereomeric transition states during the condensation and subsequent Strecker reaction. [] This difference in transition state energy favors the formation of one enantiomer over the other, ultimately yielding enantioenriched (-)-quinocarcin. []

Q3: Are there any other applications of (R,R)-(+)-Pseudoephedrine glycinamide in asymmetric synthesis besides (-)-quinocarcin?

A3: Yes, (R,R)-(+)-Pseudoephedrine glycinamide is highly valuable for synthesizing various α-amino acids. For instance, it enables the preparation of L-allylglycine and N-Boc-L-allylglycine through alkylation reactions. [] This highlights its versatility in constructing different chiral molecules beyond (-)-quinocarcin.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-[(4-aminophenyl)sulfonyl]amino]propyl]carbamic Acid tert-But](/img/structure/B1142029.png)